ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is a complex organic compound that features a combination of aromatic rings, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of Pyridine-3-carbonylhydrazine: This intermediate can be synthesized by reacting pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions.
Formation of Hydrazone: The pyridine-3-carbonylhydrazine is then reacted with 5-formylfuran-2-ylbenzoate in the presence of an acid catalyst to form the hydrazone linkage.
Esterification: The final step involves the esterification of the resulting hydrazone compound with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage which is known to exhibit biological activity.
Materials Science: The compound’s aromatic and furan rings make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions, particularly those involving hydrazone or carbonyl groups.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate largely depends on its application. In medicinal chemistry, the hydrazone linkage can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The furan and aromatic rings can also participate in π-π stacking interactions, which can be crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]thiophene-2-yl]benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzene-2-yl]benzoate: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
Ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is unique due to the presence of the furan ring, which imparts different electronic properties compared to thiophene or benzene rings. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound for various applications.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-26-20(25)15-7-5-14(6-8-15)18-10-9-17(27-18)13-22-23-19(24)16-4-3-11-21-12-16/h3-13H,2H2,1H3,(H,23,24)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTXZDBQAHCTIR-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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